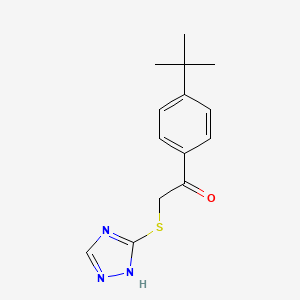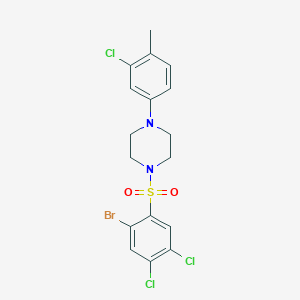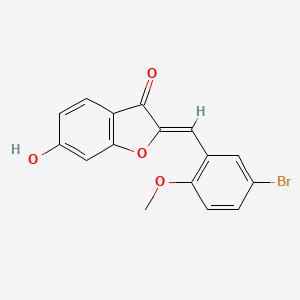
1-(3,4-Dihydroxyphenyl)heptadecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(3,4-Dihydroxyphenyl)heptadecan-1-one” is a chemical compound with the molecular formula C23H38O3 . It has an average mass of 362.546 Da and a mono-isotopic mass of 362.282104 Da .
Molecular Structure Analysis
The molecular structure of “1-(3,4-Dihydroxyphenyl)heptadecan-1-one” is characterized by the presence of a heptadecanone group (a 17-carbon chain with a ketone functional group at one end) and a 3,4-dihydroxyphenyl group . This structure contributes to the unique physical and chemical properties of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3,4-Dihydroxyphenyl)heptadecan-1-one” include its molecular formula (C23H38O3), average mass (362.546 Da), and mono-isotopic mass (362.282104 Da) . Other properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Antioxidant Potential and Mechanistic Insights
A series of diarylheptanoids, including derivatives similar to 1-(3,4-Dihydroxyphenyl)heptadecan-1-one, have been studied for their antioxidant properties. These compounds, isolated from the bark of alder family trees, demonstrated significant antioxidant activity, surpassing even that of curcumin, a well-known antioxidant. The research employed DPPH and ABTS(+) radical scavenging assays, among others, to characterize this activity. Molecular modeling provided insights into the structure-activity relationships, establishing a clear link between certain thermodynamic descriptors and antioxidant efficacy (Ponomarenko et al., 2014).
properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)heptadecan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(24)20-17-18-22(25)23(26)19-20/h17-19,25-26H,2-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVBMOMMJNDVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)C1=CC(=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dihydroxyphenyl)heptadecan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2933665.png)
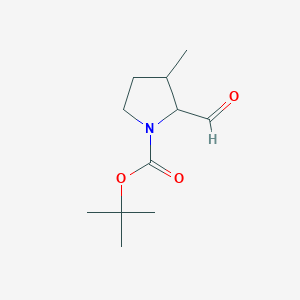
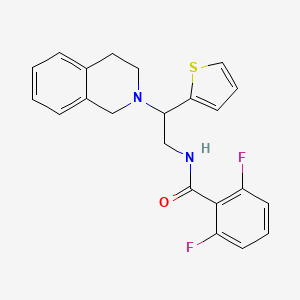

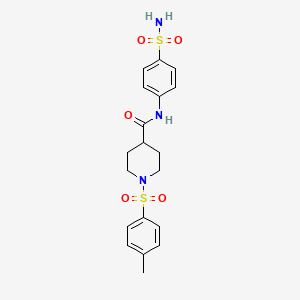
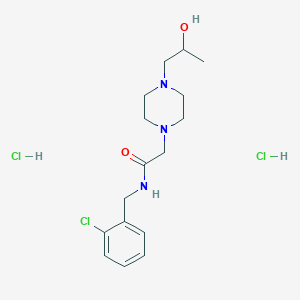
![2-[2-(1-Hydroxyethyl)phenyl]-2-methyloxetane](/img/structure/B2933677.png)
![N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2933678.png)
![2-(4-Chloro-phenyl)-6-hydroxy-benzo[de]isoquinoline-1,3-dione](/img/structure/B2933679.png)
![Methyl 4-((3-(dimethylamino)propyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2933682.png)
